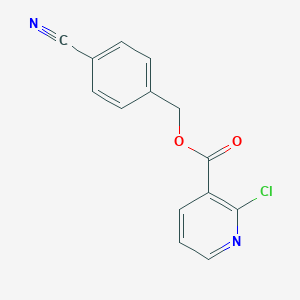
(4-Cyanophenyl)methyl 2-chloropyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Cyanophenyl)methyl 2-chloropyridine-3-carboxylate is an organic compound that features a complex structure combining a cyanophenyl group and a chloropyridine carboxylate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyanophenyl)methyl 2-chloropyridine-3-carboxylate typically involves a multi-step process:
Formation of the 2-chloropyridine-3-carboxylate: This can be achieved through the esterification of 2-chloropyridine-3-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid.
Introduction of the (4-Cyanophenyl)methyl group: This step involves the reaction of the ester with (4-cyanophenyl)methanol under basic conditions, often using a base like potassium carbonate in a solvent such as dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Substitution Reactions: The chloropyridine moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles.
Oxidation and Reduction: The cyanophenyl group can participate in redox reactions, potentially altering the electronic properties of the compound.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or DMF.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Products depend on the nucleophile used, such as substituted pyridines.
Oxidation: Products include oxidized derivatives of the cyanophenyl group.
Reduction: Reduced forms of the cyanophenyl group.
Hydrolysis: 2-chloropyridine-3-carboxylic acid and (4-cyanophenyl)methanol.
科学的研究の応用
Chemistry
In chemistry, (4-Cyanophenyl)methyl 2-chloropyridine-3-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of cyanophenyl and chloropyridine derivatives on biological systems. It may serve as a precursor for the synthesis of bioactive molecules.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. These derivatives could act as inhibitors or modulators of specific biological pathways.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific electronic or optical properties. Its structural features make it suitable for incorporation into polymers or other advanced materials.
作用機序
The mechanism by which (4-Cyanophenyl)methyl 2-chloropyridine-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyanophenyl group can influence the electronic properties of the molecule, affecting its binding affinity and specificity.
類似化合物との比較
Similar Compounds
Methyl 2-chloropyridine-3-carboxylate: Lacks the cyanophenyl group, making it less versatile in certain applications.
(4-Cyanophenyl)methyl benzoate: Similar structure but with a benzoate ester instead of a pyridine carboxylate.
2-Chloropyridine-3-carboxylic acid: The acid form of the ester, which can be used in different synthetic routes.
Uniqueness
(4-Cyanophenyl)methyl 2-chloropyridine-3-carboxylate is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both a cyanophenyl group and a chloropyridine carboxylate ester allows for diverse chemical transformations and interactions with biological targets.
This compound’s versatility makes it a valuable tool in various fields of research and industry.
特性
CAS番号 |
454429-51-7 |
|---|---|
分子式 |
C14H9ClN2O2 |
分子量 |
272.68 g/mol |
IUPAC名 |
(4-cyanophenyl)methyl 2-chloropyridine-3-carboxylate |
InChI |
InChI=1S/C14H9ClN2O2/c15-13-12(2-1-7-17-13)14(18)19-9-11-5-3-10(8-16)4-6-11/h1-7H,9H2 |
InChIキー |
SBWKVDKJQONUEL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(N=C1)Cl)C(=O)OCC2=CC=C(C=C2)C#N |
溶解性 |
26.9 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




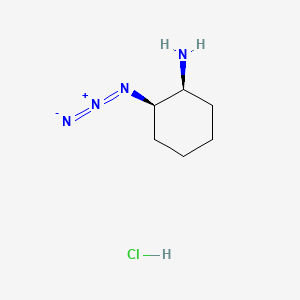
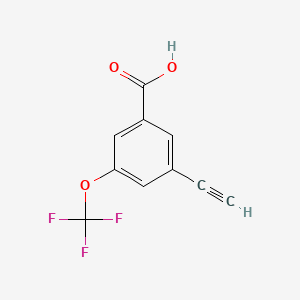

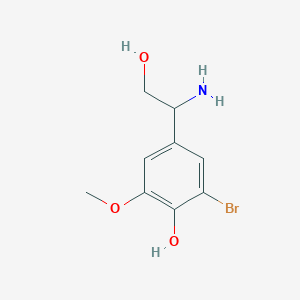



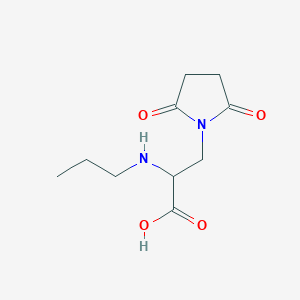


![9-(Tert-pentyl)-1-oxa-4-azaspiro[5.5]undecane](/img/structure/B13545979.png)
![[3-(Aminomethyl)pentyl]cyclohexanehydrochloride](/img/structure/B13545981.png)
